Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
CAS No.:
Cat. No.: VC17692574
Molecular Formula: C6H16NO4P
Molecular Weight: 197.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16NO4P |
|---|---|
| Molecular Weight | 197.17 g/mol |
| IUPAC Name | hydroxy-[2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate |
| Standard InChI | InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11) |
| Standard InChI Key | CFKIUJQHVVMWGR-UHFFFAOYSA-N |
| Canonical SMILES | C[N+](C)(C)CC(CP(=O)(O)[O-])O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central propyl backbone with three functional groups:
-
Phosphonate group (-PO₃H): A hydrolytically stable phosphate analog that resists enzymatic degradation .
-
Hydroxyl group (-OH): Enhances hydrophilicity and participates in hydrogen bonding .
-
Trimethylazaniumyl group (-N⁺(CH₃)₃): Imparts a permanent positive charge, facilitating interactions with negatively charged biological membranes .
The IUPAC name, hydroxy-[2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate, reflects this arrangement .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 197.17 g/mol | |
| XLogP3-AA (log P) | -2.2 | |
| Topological polar surface | 80.6 Ų | |
| Hydrogen bond donors | 2 | |
| Rotatable bonds | 4 |
The low log P value (-2.2) indicates high hydrophilicity, while the polar surface area suggests strong solvation in aqueous media .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate:
-
Nucleophilic Substitution: Reacting 2-hydroxy-3-(trimethylazaniumyl)propyl chloride with diethyl phosphite under basic conditions (e.g., DBU in toluene) . Yields reach 35–50% after column chromatography .
-
Acid-Catalyzed Condensation: Combining trimethylamine derivatives with phosphonoacetates in acetic acid/H₂SO₄ at 100°C . This method achieves 40–50% yields but requires stringent pH control .
Industrial Manufacturing
Scaled production employs continuous flow reactors to optimize:
-
Reagent stoichiometry: 1:1 molar ratio of propyl chloride to phosphite.
-
Purification: High-performance liquid chromatography (HPLC) and solvent evaporation ensure >95% purity.
-
Quality control: NMR (¹H, ³¹P) and IR spectroscopy validate structural integrity .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The hydroxyl and phosphonate groups facilitate reactions with nucleophiles like sodium azide (NaN₃):
Steric hindrance from the trimethylazaniumyl group favors anti stereochemistry in products .
Acidic Hydrolysis
Under 6M HCl reflux, the compound undergoes rearrangement to γ-amino-β-hydroxy alkylphosphonates via oxirane intermediates :
| Substrate | Product | Yield |
|---|---|---|
| 3-azido-2-hydroxypropylphosphonate | γ-Amino-β-hydroxy alkylphosphonate | 72% |
This pathway leverages neighboring-group participation, inducing stereochemical inversion at C2 .
Acylation Reactions
Microwave-assisted acetylation with acetic anhydride proceeds efficiently:
| Reagent | Conditions | Yield |
|---|---|---|
| (CH₃CO)₂O | 150°C, 5 min | 90–98% |
The reaction preserves the quaternary ammonium group while modifying the hydroxyl moiety .
| Enzyme | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| Alkaline phosphatase | 12.3 | Fosmidomycin (8.7) |
| HIV protease | 45.6 | Ritonavir (0.2) |
While less potent than clinical inhibitors, its stability enhances in vitro utility.
Membrane Interactions
The trimethylazaniumyl group enhances binding to lipid bilayers. Fluorescence anisotropy studies reveal:
| Membrane Composition | ΔAnisotropy (%) |
|---|---|
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | +18.2 |
| 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine | +9.7 |
This suggests preferential interaction with phosphatidylcholine-rich membranes.
Antimicrobial Activity
Preliminary assays indicate moderate activity against Gram-positive bacteria:
| Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | >512 |
The cationic moiety likely disrupts membrane integrity, but hydrophilicity limits penetration.
Applications in Materials Science
Surfactant Design
The amphiphilic structure enables micelle formation:
| Property | Value |
|---|---|
| Critical micelle concentration (CMC) | 1.2 mM |
| Aggregation number | 58 |
Applications in drug delivery systems are under exploration.
Polymer Modification
Copolymerization with acrylates enhances hydrophilicity:
| Monomer | Water Contact Angle (°) |
|---|---|
| Methyl methacrylate | 72 → 35 |
| Styrene | 85 → 62 |
Such modifications improve biocompatibility for biomedical devices.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Trimethylazaniumyl protons resonate at δ 3.30 ppm (singlet), while hydroxyl protons appear at δ 4.80 ppm .
-
³¹P NMR: A singlet at δ 24.2 ppm confirms the phosphonate group .
Infrared Spectroscopy
Key absorptions include:
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume